molecular formula C7H10ClN3 B13089348 2-chloro-N-propylpyrimidin-4-amine

2-chloro-N-propylpyrimidin-4-amine

Cat. No.: B13089348
M. Wt: 171.63 g/mol
InChI Key: SHLRIIGTRYTDTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-propylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with propylamine under controlled conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-propylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-propylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-aminopyrimidine: A closely related compound with similar chemical properties.

    2-chloro-N-methylpyrimidin-4-amine: Another derivative with a methyl group instead of a propyl group.

    2-chloro-N-ethylpyrimidin-4-amine: Similar structure but with an ethyl group.

Uniqueness

2-chloro-N-propylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

2-chloro-N-propylpyrimidin-4-amine

InChI

InChI=1S/C7H10ClN3/c1-2-4-9-6-3-5-10-7(8)11-6/h3,5H,2,4H2,1H3,(H,9,10,11)

InChI Key

SHLRIIGTRYTDTN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NC=C1)Cl

Origin of Product

United States

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